![molecular formula C12H13F3N2O5S B2760573 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1008001-96-4](/img/structure/B2760573.png)
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is a chemical compound with the molecular formula C12H13F3N2O5S . It has a molecular weight of 354.3 . The compound is also known by its IUPAC name N2- { [2- (trifluoromethyl)phenyl]sulfonyl}glutamine .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H13F3N2O5S . This indicates that it contains 12 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific arrangement of these atoms (i.e., the compound’s structural formula) was not found in the search results.Applications De Recherche Scientifique
Structural and Chemical Insights
Carbamoylsulfonamide derivatives, closely related to 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid, are known for their stabilized structures due to extensive intra- and intermolecular hydrogen bonds. These compounds form polymeric chains, which are significant for their potential in medicinal applications due to their novel compound properties (Siddiqui et al., 2008).
Synthetic Pathways and Applications
The synthesis of related compounds involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting the compound's role as a key intermediate for the development of new inhibitors, particularly thymidylate synthase inhibitors. This synthesis pathway is notable for its low cost and suitability for industrial-scale production (Guo-qing, 2013).
Catalytic and Environmental Applications
Benzene-sulfonate and -carboxylate copper polymers derived from related compounds show promise in catalytic activities, particularly in the oxidation of cyclohexane in ionic liquid under mild conditions. These findings suggest potential environmental applications by facilitating more efficient and less harmful chemical reactions (Hazra et al., 2016).
Multifunctional Metal-Organic Frameworks (MOFs)
The modification of IRMOF-3 using anhydrides and isocyanates demonstrates the introduction of a wide range of functional groups onto the MOF lattice. This process, known as postsynthetic modification, illustrates the versatility of carbamoyl and sulfonamide derivatives in crafting materials with novel properties for potential use in various applications, from catalysis to drug delivery (Garibay et al., 2009).
Safety and Hazards
The safety data sheet (MSDS) for 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is not available in the search results . Therefore, the specific hazards associated with this compound are not known. It’s always recommended to handle chemical compounds with appropriate safety measures.
Propriétés
IUPAC Name |
5-amino-5-oxo-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O5S/c13-12(14,15)7-3-1-2-4-9(7)23(21,22)17-8(11(19)20)5-6-10(16)18/h1-4,8,17H,5-6H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDGDMMJGGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


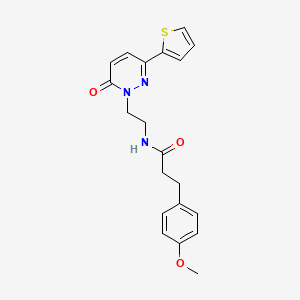
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)
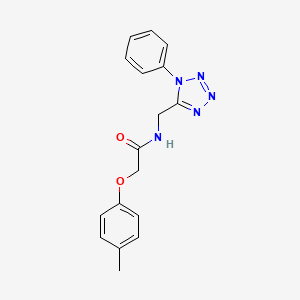
![N-(2-ethoxyphenyl)-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2760499.png)
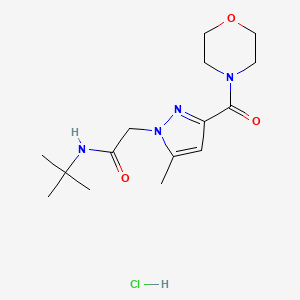
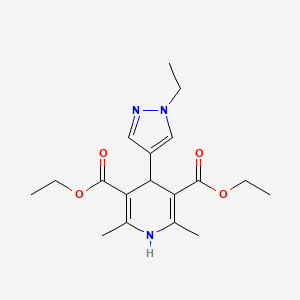
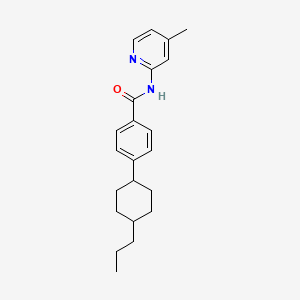

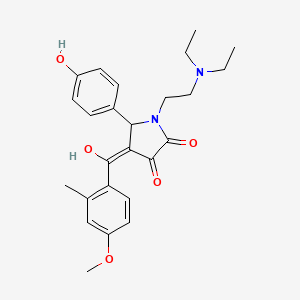
![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

